An In-depth Technical Guide to the Chemical Properties of 6-Bromochromen-2-one
An In-depth Technical Guide to the Chemical Properties of 6-Bromochromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of 6-Bromochromen-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its structural features, reactivity, and spectroscopic profile, offering insights grounded in established scientific principles and experimental data.
Molecular Structure and Physicochemical Properties
6-Bromochromen-2-one, also known as 6-bromocoumarin, possesses a bicyclic structure composed of a benzene ring fused to a pyran-2-one ring. The bromine atom at the 6-position significantly influences its electronic properties and reactivity.
Core Structure Analysis
The fundamental framework is the chromen-2-one (coumarin) scaffold, a privileged structure in drug discovery due to its wide range of biological activities.[1][2] The presence of the electron-withdrawing bromine atom at the 6-position modulates the electron density of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions.
Caption: Chemical structure of 6-Bromochromen-2-one.
Physicochemical Data Summary
A compilation of key physicochemical properties is presented below, providing essential data for experimental design and interpretation.
| Property | Value | Source(s) |
| CAS Number | 19063-55-9 | [3][4][5] |
| Molecular Formula | C₉H₅BrO₂ | [5] |
| Molecular Weight | 225.04 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 160-170 °C | [3][4] |
| Boiling Point | 349.2 °C at 760 mmHg | [4] |
| Solubility | Moderately soluble in ethyl acetate, dichloromethane, and tetrahydrofuran; sparingly soluble in water. | |
| InChIKey | XXRJDOQENVGLJT-UHFFFAOYSA-N | [3][4] |
| SMILES | BrC1=CC2=C(OC(=O)C=C2)C=C1 | [3] |
Synthesis and Reactivity
The synthesis of 6-Bromochromen-2-one and its subsequent chemical transformations are pivotal for its application as a versatile building block in organic synthesis.
Synthetic Approaches
While specific, detailed synthetic procedures are often proprietary or found within specialized literature, a general and common route to coumarin synthesis is the Perkin reaction . This typically involves the condensation of a substituted salicylaldehyde with an acetic anhydride in the presence of a weak base. For 6-Bromochromen-2-one, the starting material would be 5-bromosalicylaldehyde.
Caption: Generalized Perkin reaction for 6-Bromochromen-2-one synthesis.
Key Reactivity Patterns
The chemical reactivity of 6-Bromochromen-2-one is characterized by the interplay of the electron-deficient pyrone ring and the substituted benzene ring.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position serves as a versatile handle for introducing aryl, vinyl, or heterocyclic substituents via reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures with potential biological activity.
-
Nucleophilic Addition/Substitution: The lactone functionality in the pyrone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The C3-C4 double bond can also undergo Michael addition with suitable nucleophiles.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the bromine atom and the coumarin nucleus are deactivating. The position of further substitution will be directed by the existing substituents.
Spectroscopic Characterization
A thorough understanding of the spectroscopic data is crucial for the unambiguous identification and characterization of 6-Bromochromen-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic and vinylic protons. The protons on the benzene ring will show a characteristic splitting pattern influenced by the bromine substituent. The vinylic protons on the pyrone ring will typically appear as doublets.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a characteristic downfield chemical shift (around 160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
A strong absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated lactone.
-
Bands in the 1600-1450 cm⁻¹ region due to C=C stretching of the aromatic and pyrone rings.
-
C-H stretching vibrations for the aromatic and vinylic protons typically appear above 3000 cm⁻¹ .
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The molecular ion peaks would be expected at m/z 224 and 226.[5]
Applications in Drug Discovery and Medicinal Chemistry
The 6-Bromochromen-2-one scaffold is a valuable starting point for the synthesis of novel bioactive molecules. The coumarin core itself is known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6][7][8]
The bromine atom at the 6-position allows for facile diversification of the molecule through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This is a key strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, derivatives of 6-Bromochromen-2-one have been investigated for their potential as antiproliferative agents against various cancer cell lines.[1][9]
Caption: Role of 6-Bromochromen-2-one in a drug discovery workflow.
Safety and Handling
6-Bromochromen-2-one is classified as a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry place.
Conclusion
6-Bromochromen-2-one is a chemically versatile and synthetically accessible molecule with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly at the bromine-substituted position, allows for the rational design and synthesis of a diverse range of derivatives. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers and scientists seeking to exploit its full potential in their respective domains.
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